Duoperone fumarate
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Overview
Description
Duoperone fumarate: is a biochemical compound known for its neuroleptic properties. It is primarily used in scientific research and has shown significant antiemetic activity in animal models . The compound is a derivative of duoperone, which is a neuroleptic agent used to inhibit the lethal effects of d-amphetamine in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of duoperone fumarate involves several steps. The synthesis starts with the reaction of 4-fluorophenyl with 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinylmethanone. This intermediate is then reacted with fumaric acid to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Duoperone fumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Duoperone fumarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Investigated for its potential use in treating neurological disorders and as an antiemetic agent.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of duoperone fumarate involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine receptors, inhibiting their activity and thereby exerting its neuroleptic effects. This inhibition helps in reducing symptoms of psychosis and preventing nausea and vomiting .
Comparison with Similar Compounds
Chlorpromazine: Another neuroleptic agent with similar antiemetic properties.
Haloperidol: A potent neuroleptic used in the treatment of schizophrenia.
Fluphenazine: A neuroleptic agent with a longer duration of action compared to duoperone fumarate.
Uniqueness: this compound is unique due to its specific interaction with dopamine receptors and its prolonged duration of action compared to other neuroleptic agents. It also has a delayed onset of action, which can be beneficial in certain therapeutic contexts .
Properties
CAS No. |
62030-89-1 |
---|---|
Molecular Formula |
C32H30F4N2O5S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C28H26F4N2OS.C4H4O4/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32;5-3(6)1-2-4(7)8/h1-2,4-11,18,20H,3,12-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
YETRXLVOWPGIHR-WLHGVMLRSA-N |
SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(4-fluorophenyl)(1-(3-(2-(trifluoromethyl)-10H-phenothiazine-10-yl)propyl)-4-piperidinyl)methanone AHR 6646 AHR-6646 duoperone duoperone fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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